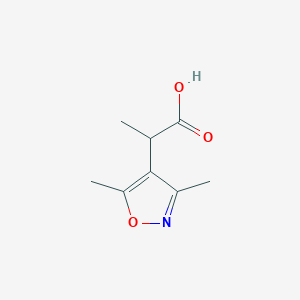

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(8(10)11)7-5(2)9-12-6(7)3/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRVUMXOCHIWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethyl 1,2 Oxazol 4 Yl Propanoic Acid and Its Precursors

Retrosynthetic Analysis of the 2-(Dimethyl-1,2-oxazol-4-yl)propanoic Acid Scaffold

A retrosynthetic analysis of the target molecule, 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection is at the C-C bond between the propanoic acid moiety and the oxazole (B20620) ring. This leads to a 4-substituted-3,5-dimethyloxazole synthon and a two-carbon synthon for the propanoic acid portion.

A further disconnection of the oxazole ring itself suggests precursors such as a 1,3-dicarbonyl compound and hydroxylamine, a common and effective method for constructing the 1,2-oxazole ring system. nih.govijpsonline.com Specifically, a pentane-2,4-dione derivative functionalized at the 3-position would be a suitable precursor.

An alternative strategy involves building the propanoic acid side chain onto a pre-formed 3,5-dimethyloxazole ring. This would typically involve the introduction of a two-carbon electrophile at the 4-position of the oxazole, followed by functional group manipulations to yield the carboxylic acid.

For the asymmetric synthesis of the chiral propanoic acid, the stereocenter can be introduced either through the use of a chiral auxiliary attached to the propanoic acid precursor or via an asymmetric catalytic process during the formation of the C-C bond or subsequent transformations.

Classical Synthetic Routes to the 1,2-Oxazole Moiety

The 1,2-oxazole ring is a common motif in medicinal chemistry and can be synthesized through various established methods.

The most prevalent and versatile method for the synthesis of the 1,2-oxazole ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov This reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to afford the oxazole ring. The regioselectivity of the cyclization can be an issue with unsymmetrical diketones, but for the synthesis of a 3,5-disubstituted oxazole from a symmetrical diketone like pentane-2,4-dione, this is not a concern.

Another classical approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This method allows for a high degree of control over the substitution pattern of the resulting oxazole.

The substituents on the oxazole ring can be introduced at various stages of the synthesis. In the context of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, the methyl groups at positions 3 and 5 are typically derived from the starting 1,3-dicarbonyl compound, such as pentane-2,4-dione.

The propanoic acid side chain at the C4 position can be introduced by functionalizing the 3-position of the starting diketone. For example, alkylation of pentane-2,4-dione at the C3 position with a suitable two-carbon electrophile bearing a protected carboxylic acid or a precursor functional group would yield a precursor that, upon cyclization with hydroxylamine, would directly provide the desired substituted oxazole.

Alternatively, a pre-formed 3,5-dimethyloxazole can be functionalized at the C4 position. This often involves electrophilic substitution reactions, though the oxazole ring itself is generally electron-deficient. pharmaguideline.com Therefore, metallation of the C4 position followed by reaction with an appropriate electrophile is a more common strategy.

Asymmetric Synthesis Approaches for Chiral this compound

The presence of a stereocenter in the propanoic acid moiety necessitates the use of asymmetric synthesis techniques to obtain enantiomerically pure or enriched products.

A widely used strategy for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral auxiliary can be appended to the propanoic acid precursor.

For instance, an achiral α-haloacetic acid ester can be coupled with a chiral auxiliary, such as an oxazolidinone, to form a chiral substrate. wikipedia.org This substrate can then be alkylated with a 4-halomethyl-3,5-dimethyloxazole. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation. Subsequent removal of the chiral auxiliary affords the desired enantiomer of the propanoic acid. Various chiral auxiliaries, such as those derived from Evans, pseudoephedrine, or camphor, have been successfully employed in the asymmetric synthesis of α-substituted carboxylic acids. wikipedia.orgsigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol Reactions | >95% | wikipedia.org |

| Pseudoephedrine | Alkylation | High | wikipedia.org |

This table provides illustrative examples and the achievable stereoselectivity can vary based on the specific substrates and reaction conditions.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of the chiral inductor is required. nih.gov Several catalytic methods can be envisioned for the synthesis of chiral this compound.

One approach involves the asymmetric hydrogenation of an α,β-unsaturated precursor. For example, a 2-(3,5-dimethyl-1,2-oxazol-4-yl)acrylic acid derivative could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to yield the desired chiral propanoic acid.

Another strategy is the asymmetric α-arylation or α-alkylation of a propanoic acid derivative. nih.gov This can be achieved through transition metal catalysis, often using palladium complexes with chiral ligands, to couple a suitable propanoic acid enolate equivalent with a 4-halo-3,5-dimethyloxazole. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral amines or thioureas can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes or ketones, which can then be converted to the corresponding carboxylic acids.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid |

| 4-Substituted-3,5-dimethyloxazole |

| Pentane-2,4-dione |

| Hydroxylamine |

| 3,5-Dimethyloxazole |

| Evans Oxazolidinones |

| Pseudoephedrine |

| Camphorsultam |

| 4-Halomethyl-3,5-dimethyloxazole |

Enzymatic Biocatalysis for Enantioselective Production

The enantioselective production of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, which possesses a chiral center at the α-carbon of the propanoic acid moiety, can be achieved through enzymatic biocatalysis. This approach is widely employed for the synthesis of optically pure 2-arylpropionic acids (profens), a class of compounds to which the target molecule is structurally related. rsc.orgnih.gov

One common strategy is the kinetic resolution of a racemic mixture of the corresponding ester of the target acid. Lipases are frequently used enzymes for this purpose due to their ability to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. For instance, lipases from Candida rugosa have shown high enantioselectivity in the hydrolysis of various profen esters. youtube.com In a similar vein, a racemic ester of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid could be subjected to enzymatic hydrolysis. The (S)-enantiomer is often the more biologically active form for profens, and lipases can be selected to preferentially produce the (S)-acid, which can then be separated from the unreacted (R)-ester. rsc.org

Another biocatalytic approach is the enantioselective esterification of the racemic acid. In this method, a lipase (B570770) catalyzes the esterification of one enantiomer, typically in an organic solvent, leaving the other enantiomer as the free acid. youtube.com The choice of enzyme, solvent, and reaction conditions can be optimized to achieve high enantiomeric excess (ee) and yield.

Table 1: Enzymes and Methods for Enantioselective Profen Synthesis

| Enzyme | Method | Substrate | Product | Reference |

|---|---|---|---|---|

| Candida rugosa Lipase | Kinetic Resolution (Hydrolysis) | Racemic profen esters | (S)-Profen | youtube.com |

| Candida rugosa Lipase | Enantioselective Esterification | Racemic ibuprofen (B1674241) | (S)-Ibuprofen ester | youtube.com |

| Lipase MY | Enantioselective Esterification | Racemic ibuprofen | 2-N-morpholinoethyl (S)-ibuprofen ester | rsc.org |

Modern and Sustainable Synthetic Methodologies

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid can be designed with green chemistry principles in mind to enhance sustainability. derpharmachemica.comyoutube.com This involves strategies such as reducing the number of synthetic steps, minimizing waste, and using less hazardous reagents and solvents. The synthesis of ibuprofen, a well-known profen, has seen significant green advancements, moving from a six-step process to a more atom-economical three-step route. scispace.com Similar principles can be applied to the synthesis of the target oxazole-containing propanoic acid.

Key green chemistry considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or solvent-free conditions where possible. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. derpharmachemica.com

Flow chemistry offers a modern and sustainable approach to the synthesis of fine chemicals and pharmaceuticals, including carboxylic acids. youtube.comnih.gov This technology utilizes microreactors or tube reactors for continuous processing, providing benefits such as improved reaction control, enhanced safety, and easier scalability. nih.gov

For the synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, a continuous flow process could be implemented for key steps. For example, the carboxylation of a suitable precursor could be performed in a tube-in-tube gas-permeable membrane reactor, which allows for the efficient and safe handling of gaseous reagents like carbon dioxide. scispace.commasterorganicchemistry.com The synthesis of ibuprofen has been successfully demonstrated in a three-step continuous-flow system, highlighting the potential of this technology for the production of related profen-like compounds. sci-hub.senih.gov

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description | Reference |

|---|---|---|

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of hazardous events. | nih.gov |

| Improved Control | Precise control over reaction parameters like temperature, pressure, and residence time. | nih.gov |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering up" reactors. | youtube.com |

Photochemical and electrochemical methods represent innovative and sustainable strategies for the synthesis of carboxylic acids. Visible-light photoredox catalysis can be used for the carboxylation of styrenes with CO2 to produce arylpropanoic acids. rsc.orgcjcatal.comdigitellinc.com This approach offers a metal-free and redox-neutral pathway for C-H carboxylation. digitellinc.com A potential photochemical route to the target molecule could involve the generation of a styrenyl-type intermediate from the 3,5-dimethyl-1,2-oxazole core, followed by photocatalytic carboxylation.

Electrochemical synthesis provides another green alternative, using electricity to drive chemical reactions. tandfonline.com The electrosynthesis of 2-arylpropionic acids from α-methylbenzyl chlorides and carbon dioxide has been demonstrated, catalyzed by a cobalt complex. tandfonline.com This method avoids the need for harsh chemical oxidants or reductants. For the synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, an electrochemical carboxylation of a suitable precursor, such as a 4-(1-chloroethyl)-3,5-dimethyl-1,2-oxazole, could be a viable and sustainable approach. tandfonline.commit.edu

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Chromatographic techniques are essential for the purification and isolation of synthetic intermediates and the final product, 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid. Given the chiral nature of the final compound, chiral chromatography is particularly important for the separation of its enantiomers.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used method for the enantiomeric resolution of profens and related compounds. derpharmachemica.comrsc.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be highly effective for this purpose. nih.govmdpi.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase influencing the resolution and elution order of the enantiomers. derpharmachemica.comnih.gov

For the purification of intermediates, such as 3,5-dimethyl-4-isoxazolecarbaldehyde, standard column chromatography using silica (B1680970) gel is a common and effective method. guidechem.com

Table 3: Chiral Stationary Phases for Profen Separation

| Chiral Stationary Phase | Type | Application | Reference |

|---|---|---|---|

| Chiralpak® AD, IA, IB | Polysaccharide-based | Separation of ibuprofen enantiomers | derpharmachemica.com |

| Chiralcel® OD, OJ | Polysaccharide-based | Separation of ibuprofen enantiomers | derpharmachemica.com |

| AmyCoat RP | Amylose-based | Chiral HPLC of ibuprofen and flurbiprofen | researchgate.net |

Crystallization and Recrystallization Protocols

The purification of the final product, 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, and its precursors is a critical step to ensure the removal of impurities such as starting materials, by-products, and solvents. Crystallization and recrystallization are primary techniques employed for this purpose, relying on the principle of differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

The general methodology for recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. wisc.edu Insoluble impurities can be removed at this stage by hot filtration. As the solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. youtube.com

The choice of solvent is paramount for a successful crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. Common solvents for the recrystallization of isoxazole (B147169) derivatives and related carboxylic acids include alcohols like ethanol (B145695), as well as aqueous mixtures. researchgate.net For carboxylic acids, adjusting the pH of an aqueous solution can also be a powerful tool to induce crystallization, as the free acid form is often less soluble than its salt form.

For 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, a systematic approach to developing a crystallization protocol would involve screening various solvents of different polarities. Given the presence of both a carboxylic acid group and a dimethylisoxazole ring, a range of solvents from polar (e.g., water, ethanol) to less polar (e.g., ethyl acetate, toluene) could be effective, either alone or in combination.

A typical, though generalized, recrystallization procedure that could be adapted for 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid is as follows:

The crude propanoic acid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

The hot solution is filtered, if necessary, to remove any insoluble materials.

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

The resulting crystals are collected by suction filtration. nih.gov

The crystals are washed with a small portion of the cold solvent.

The purified product is dried under vacuum to remove any residual solvent.

The effectiveness of the purification can be assessed by analytical techniques such as melting point determination and chromatographic methods (e.g., HPLC).

Data on Crystallization of Related Isoxazole Carboxylic Acids

| Compound Name | Recrystallization Solvent(s) | Reference |

| 5-Methylisoxazole-4-carboxylic acid | Ethanol | researchgate.net |

| 3,5-Diphenylisoxazole-4-carboxylic acid | Ethanol-cyclohexane (1:1 by volume) | - |

| 3-Phenyl-5-methylisoxazole-4-carboxylic acid | Hydrolysis of the ester followed by precipitation | - |

| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid | Acidification with 2N HCl and extraction with ethyl acetate | nih.gov |

This table is generated based on available data for analogous compounds and serves as a guideline.

Chemical Reactivity, Derivatization, and Analog Design of 2 Dimethyl 1,2 Oxazol 4 Yl Propanoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis and are widely employed to modify the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Esterification of the parent acid can be readily achieved by reaction with various alcohols under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.comceon.rschemguide.co.uk Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction typically involves heating the carboxylic acid with an excess of the desired alcohol, which also serves as the solvent. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation , the formation of an amide bond, is another key transformation. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine. nih.govnih.gov Due to the lower reactivity of amines compared to alcohols in this context, the direct reaction often requires high temperatures and may result in low yields. Therefore, the use of coupling agents is standard practice. A wide array of modern coupling reagents are available, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). nih.gov These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions to afford the corresponding amide in good to excellent yields.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |

| Ethanol (B145695) | TsOH (cat.) | Ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |

| Benzyl alcohol | DCC, DMAP | Benzyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |

| Aniline | HATU, DIPEA | N-phenyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |

| Morpholine | HBTU, Et₃N | (2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl)morpholine |

Functionalization of the Oxazole (B20620) Ring System

The 3,5-dimethylisoxazole (B1293586) ring, while aromatic, exhibits distinct reactivity patterns that can be exploited for further functionalization.

Electrophilic aromatic substitution (EAS) reactions on the 3,5-dimethylisoxazole ring are known to occur preferentially at the C4 position. atlanchimpharma.com The two methyl groups at the C3 and C5 positions are electron-donating, thereby activating the ring towards electrophilic attack.

Nitration: The isoxazole (B147169) ring can be nitrated at the C4 position using nitrating agents. For instance, 3,5-dimethylisoxazole reacts with tetramethylammonium (B1211777) nitrate (B79036) in triflic anhydride (B1165640) to yield 3,5-dimethyl-4-nitroisoxazole (B73060) in high yield. acs.org Other nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been successfully employed. ceon.rs

Sulfonation: Sulfochlorination of 3,5-dimethylisoxazole has been reported to occur at the C4 position, providing 3,5-dimethylisoxazole-4-sulfonyl chloride. researchgate.net This intermediate can then be reacted with various nucleophiles, such as amines, to generate a range of sulfonamide derivatives. researchgate.netlibretexts.org

Halogenation: While specific examples for the direct halogenation of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid are not readily available in the literature, electrophilic bromination of aromatic compounds is a common transformation. nih.govresearchgate.net Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) are typically used for such reactions. nih.gov It is anticipated that the C4 position of a suitable precursor would be the site of halogenation. 4-Bromo-3,5-dimethylisoxazole is a commercially available and versatile intermediate for further synthesis. chemimpex.com

Friedel-Crafts Acylation: The introduction of an acyl group onto the isoxazole ring can be achieved through Friedel-Crafts acylation. libretexts.orgchemguide.co.uk This reaction typically involves an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Given the established regioselectivity, acylation would be expected to occur at the C4 position.

The electron-rich nature of the isoxazole ring generally makes it resistant to nucleophilic attack unless it is activated by the presence of strong electron-withdrawing groups. researchgate.net For instance, the presence of a nitro group at the C4 position of 3,5-dimethylisoxazole can facilitate nucleophilic addition reactions. acs.orgresearchgate.net However, for a 4-alkyl substituted isoxazole such as the title compound, direct nucleophilic aromatic substitution on the ring is generally not a favored pathway under standard conditions. Intramolecular nucleophilic substitution has been observed in specific cases, particularly when sterically facilitated. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are highly applicable to the functionalization of heterocyclic systems. researchgate.net To utilize these reactions, a halogen substituent is typically introduced onto the isoxazole ring, most commonly at the C4 position, to serve as the electrophilic coupling partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.govresearchgate.net A 4-bromo or 4-iodo derivative of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid could be coupled with a variety of boronic acids to introduce new aryl or heteroaryl substituents at the C4 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netresearchgate.netache.org.rs A 4-halo-isoxazole derivative could be coupled with various alkynes to introduce alkynyl functionalities.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netorgsyn.orgnih.govnsf.gov This would allow for the introduction of vinyl groups at the C4 position of the isoxazole ring.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. atlanchimpharma.comresearchgate.netorgsyn.orgnih.govwikipedia.org A 4-halo-isoxazole derivative could be reacted with a wide range of primary and secondary amines to introduce diverse amino substituents.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a 4-Bromo-2-(3,5-dimethylisoxazol-4-yl)propanoic Acid Derivative

| Coupling Partner | Reaction Name | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl derivative |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl) derivative |

| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Styryl derivative |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Phenylamino) derivative |

Modification of the Propanoic Acid Side Chain

The propanoic acid side chain offers another site for modification, specifically at the alpha-carbon (the carbon atom adjacent to the carboxylic acid group).

Alpha-Halogenation: The alpha-position of carboxylic acids can be halogenated via the Hell-Volhard-Zelinsky (HVZ) reaction. This involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromo carboxylic acid. This α-bromo derivative is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups at the alpha-position. While specific examples with the title compound are not detailed in the literature, the general applicability of the HVZ reaction is well-established. The synthesis of other α-heteroaryl-propanoic acid derivatives has been reported, indicating the feasibility of modifications at this position. nih.govnih.gov

Chain Elongation and Shortening Strategies

Chain Elongation

A common method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction . organic-chemistry.orgwikipedia.org This reaction sequence involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, alcohol, or an amine, yields the chain-elongated carboxylic acid, ester, or amide, respectively. organic-chemistry.orgyoutube.com The reaction generally proceeds with good yields, typically in the range of 50-80%. youtube.com A safer alternative to the hazardous diazomethane is the use of (trimethylsilyl)diazomethane. nrochemistry.com

The general steps of the Arndt-Eistert homologation are as follows:

Activation of the carboxylic acid: The carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Formation of α-diazoketone: The acyl chloride reacts with diazomethane (CH₂N₂) or a diazomethane equivalent.

Wolff Rearrangement: The α-diazoketone undergoes rearrangement to a ketene (B1206846), often catalyzed by a metal catalyst such as silver oxide (Ag₂O) or by photochemical or thermal means. organic-chemistry.org

Nucleophilic attack: The ketene is trapped by a nucleophile to form the final homologated product.

| Step | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid Activation | SOCl₂ or (COCl)₂ | Inert solvent (e.g., THF, CH₂Cl₂) | Acyl chloride |

| Diazoketone Formation | CH₂N₂ or (CH₃)₃SiCHN₂ | Inert solvent (e.g., Et₂O, THF), 0°C to room temperature | α-Diazoketone |

| Wolff Rearrangement | Ag₂O, heat, or UV light | In presence of a nucleophile (H₂O, ROH, RNH₂) | Homologated acid, ester, or amide |

Chain Shortening

Chain shortening of a carboxylic acid by one carbon atom can be achieved through various methods, including the Hunsdiecker reaction and related transformations. The classic Hunsdiecker reaction involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of bromine to yield an alkyl bromide, which can then be further converted to other functional groups.

A more modern and widely applicable method for chain shortening is the Curtius rearrangement . This reaction involves the conversion of a carboxylic acid to an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is a versatile intermediate that can be hydrolyzed to an amine (one carbon shorter than the starting acid), or reacted with alcohols or amines to form carbamates or ureas, respectively.

The key steps in the Curtius rearrangement for chain shortening are:

Formation of Acyl Azide: The carboxylic acid is first converted to a reactive derivative, such as an acyl chloride or a mixed anhydride, which is then treated with an azide salt (e.g., sodium azide) to form the acyl azide.

Thermal or Photochemical Rearrangement: The acyl azide undergoes rearrangement to an isocyanate. This step proceeds with retention of the configuration of the migrating group.

Trapping of the Isocyanate: The isocyanate is reacted with a suitable nucleophile to yield the desired product.

| Nucleophile | Product |

|---|---|

| Water (H₂O) | Amine (after decarboxylation of the intermediate carbamic acid) |

| Alcohol (ROH) | Carbamate |

| Amine (RNH₂) | Urea |

Synthesis of Structural Analogues and Isosteres

The synthesis of structural analogues and isosteres of 2-(dimethyl-1,2-oxazol-4-yl)propanoic acid is a fundamental approach in drug discovery to explore the structure-activity relationship (SAR) and to optimize the physicochemical and pharmacological properties of the lead compound.

Bioisosterism refers to the replacement of a functional group or a moiety with another that has similar physical or chemical properties, leading to a compound with similar biological activity. The 3,5-dimethyl-1,2-oxazole ring in the target molecule can be replaced by other five-membered heterocycles to investigate the importance of the ring's electronic properties, hydrogen bonding capacity, and metabolic stability.

Common bioisosteres for the isoxazole ring include:

Pyrazole (B372694): The replacement of the oxygen atom in the isoxazole ring with a nitrogen atom leads to a pyrazole ring. This substitution can alter the hydrogen bonding capabilities and the metabolic profile of the compound. For instance, the bioisosteric replacement of the pyrazole C3-carboxamide in rimonabant (B1662492) with a 5-alkyl oxadiazole ring has been explored.

1,2,4-Oxadiazole (B8745197): This isomer of oxadiazole can act as a bioisostere for esters and amides and is known for its hydrolytic stability. researchgate.net The replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole (B1194373) ring has been shown to increase polarity and reduce metabolic degradation in certain CB2 ligands. nih.gov

1,3,4-Oxadiazole: As a regioisomer of 1,2,4-oxadiazole, it offers different electronic and hydrogen bonding properties, which can influence receptor binding and pharmacokinetic parameters. rsc.org

Thiazole (B1198619): The replacement of the oxygen atom with a sulfur atom results in a thiazole ring, which can impact the lipophilicity and metabolic pathways of the molecule.

Triazole: The introduction of an additional nitrogen atom to form a triazole ring can significantly alter the compound's polarity and hydrogen bonding potential.

| Original Heterocycle | Bioisosteric Replacement | Key Property Changes |

|---|---|---|

| Isoxazole | Pyrazole | Altered H-bonding, potential for different metabolic pathways |

| Isoxazole | 1,2,4-Oxadiazole | Increased hydrolytic stability, mimics ester/amide groups |

| Isoxazole | 1,3,4-Oxadiazole | Increased polarity, potentially reduced metabolic degradation |

| Isoxazole | Thiazole | Changes in lipophilicity and metabolic profile |

| Isoxazole | Triazole | Increased polarity and H-bonding capacity |

Restricting the conformational flexibility of a molecule can lead to an increase in binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding. For this compound, conformational restriction can be achieved by introducing cyclic structures or rigid linkers.

Strategies for conformational restriction include:

Introduction of a Cyclopropane (B1198618) Ring: The incorporation of a cyclopropane ring into the propanoic acid side chain can fix the relative orientation of the carboxylic acid and the isoxazole ring. The synthesis of cyclopropane-containing compounds can be achieved through various methods, including cobalt-catalyzed cyclopropanation. nih.govorganic-chemistry.org

Formation of Piperidine-based Analogues: The integration of the propanoic acid side chain into a piperidine (B6355638) ring system can create rigid analogues with defined stereochemistry. The synthesis of piperidine derivatives can be accomplished through various cyclization strategies. mdpi.comresearchgate.netnih.govnih.gov

Macrocyclization: If the molecule is part of a larger structure, macrocyclization can be a powerful tool to lock the molecule into its bioactive conformation.

| Strategy | Structural Modification | Potential Advantages |

|---|---|---|

| Cyclopropane Incorporation | Formation of a three-membered ring in the side chain | Fixed bond angles and distances, increased metabolic stability |

| Piperidine Ring Formation | Integration of the side chain into a six-membered ring | Defined stereochemistry, potential for new interactions |

| Macrocyclization | Formation of a large ring structure | Significant reduction in conformational freedom, enhanced binding affinity |

Reaction Mechanisms and Kinetic Studies of Derivatization Reactions

Understanding the reaction mechanisms and kinetics of derivatization reactions of this compound is crucial for optimizing reaction conditions and for predicting the reactivity of the compound.

Esterification

The esterification of carboxylic acids, such as this compound, is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

For sterically hindered carboxylic acids or alcohols, direct esterification can be slow. In such cases, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, is often necessary. rug.nlresearchgate.net The kinetics of esterification reactions are typically second-order, being first-order in both the carboxylic acid and the alcohol. jptcp.com The reaction rate is influenced by factors such as temperature, catalyst concentration, and the steric and electronic properties of the substrates.

Amide Bond Formation

The formation of amides from this compound and an amine is another important derivatization. This reaction is often facilitated by coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). The mechanism of these reactions generally involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine.

Kinetic studies of amide bond formation have shown that the reaction rates are dependent on the nature of the coupling agent, the solvent, and the steric and electronic properties of both the carboxylic acid and the amine. escholarship.orgnih.govnih.gov The presence of the heterocyclic ring and the substituents on it can influence the reactivity of the carboxylic acid group through inductive and resonance effects.

| Reaction | Factor | Effect on Reaction Rate |

|---|---|---|

| Esterification | Temperature | Increased temperature generally increases the rate. |

| Catalyst Concentration | Higher catalyst concentration generally increases the rate. | |

| Steric Hindrance | Increased steric hindrance at the carboxylic acid or alcohol decreases the rate. | |

| Amide Bond Formation | Coupling Agent | The choice of coupling agent significantly affects the rate and yield. |

| Solvent Polarity | Solvent can influence the stability of intermediates and transition states. | |

| Substrate Electronics | Electron-withdrawing groups on the carboxylic acid can increase its reactivity. |

Advanced Structural Analysis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid

Following a comprehensive review of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the specific compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid is not publicly available. The synthesis and full structural elucidation of this particular molecule have not been reported in peer-reviewed journals or patent literature.

Therefore, it is not possible to provide an article with detailed research findings and specific data tables for one- and two-dimensional NMR, mass spectrometry, or infrared and Raman spectroscopy as requested. The information required to populate the specified outline does not exist in the public domain.

For context, spectroscopic data is available for closely related isomers and precursors, such as 3-(3,5-dimethylisoxazol-4-yl)propanoic acid and 3,5-dimethylisoxazole-4-carboxylic acid. nist.gov For instance, studies on compounds like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine have involved detailed one- and two-dimensional NMR and mass spectrometry analysis, demonstrating established methods for characterizing the 3,5-dimethyl-1,2-oxazol-4-yl moiety. nih.gov However, these findings are specific to the reported molecules and cannot be accurately extrapolated to the requested, and seemingly uncharacterized, compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid.

To generate a scientifically accurate article as per the instructions, published experimental data for the exact compound is necessary. Without such data, any attempt to provide the requested spectroscopic analysis would be speculative and would not meet the required standards of scientific accuracy.

Advanced Structural Elucidation and Stereochemical Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral center.

For 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is grown, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Illustrative Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.543 |

| b (Å) | 6.217 |

| c (Å) | 10.332 |

| β (°) | 105.2 |

| Volume (ų) | 529.8 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.35 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what could be obtained from an X-ray crystallographic analysis.

The data would reveal the planarity of the oxazole (B20620) ring and the specific conformation of the propanoic acid side chain in the crystalline state. Furthermore, for an enantiomerically pure crystal, the analysis can unambiguously establish the absolute configuration (R or S) at the chiral carbon.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques are indispensable for studying chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org The resulting spectrum, known as an ORD curve, can provide valuable information about the stereochemistry of a molecule. scispace.com

For this compound, the ORD spectrum is expected to show a Cotton effect, which is the characteristic combination of a peak and a trough in the vicinity of an electronic absorption band of a chromophore. libretexts.org The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the chiral center.

Hypothetical ORD Data for (S)-2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid:

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +15 |

| 500 | +25 |

| 400 | +45 |

| 350 (Peak) | +150 |

| 300 (Trough) | -80 |

| 250 | -20 |

Note: This data is illustrative and represents a hypothetical positive Cotton effect.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of the difference in molar absorptivity (Δε) against wavelength.

The oxazole ring and the carboxylic acid group in this compound are the primary chromophores that would give rise to CD signals. researchgate.net The sign and intensity of the CD bands can be used to determine the enantiomeric purity and, through comparison with theoretical calculations or empirical rules, the absolute configuration of the molecule.

Hypothetical CD Spectral Data for (S)-2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 340 | +8,000 |

| 295 | -5,500 |

| 230 | +12,000 |

Note: This data is for illustrative purposes only.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions within a molecule. nih.govacs.orgfigshare.com VCD provides a rich fingerprint of the stereochemistry of a molecule, as the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. nih.govacs.orgfigshare.com

For this compound, VCD spectra would be recorded in the mid-infrared region. The experimental spectrum would then be compared with the theoretically predicted spectrum for a specific enantiomer (e.g., the R or S configuration) obtained from quantum chemical calculations. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Key vibrational modes, such as the C=O stretch of the carboxylic acid and various C-H bending modes, are expected to exhibit significant VCD signals. acs.org The solvent can influence the VCD spectrum of carboxylic acids, and this must be considered in the analysis. nih.govacs.orgfigshare.com

Illustrative VCD Data for Key Vibrational Bands of (S)-2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid:

| Wavenumber (cm⁻¹) | Vibrational Mode | ΔA (x 10⁻⁵) |

| 2980 | C-H stretch (chiral center) | +2.5 |

| 1715 | C=O stretch (acid) | -5.8 |

| 1450 | CH₃ deformation | +1.7 |

| 1250 | C-O stretch (acid) | -3.2 |

Note: This data is hypothetical and for illustrative purposes. ΔA represents the differential absorbance.

Theoretical and Computational Studies of 2 Dimethyl 1,2 Oxazol 4 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, energy, and various other properties.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of molecules. For 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid, this would involve:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C atoms, providing a theoretical spectrum that can be compared with experimental data for structural verification.

IR Spectroscopy: Prediction of the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. This helps in identifying functional groups, such as the carboxylic acid C=O and O-H stretches, as well as vibrations associated with the oxazole (B20620) ring.

UV-Vis Spectroscopy: Calculation of the electronic transitions to predict the wavelengths of maximum absorption (λmax). This is linked to the energy gap between the HOMO and LUMO.

Energetic Profiles of Conformational Isomers

The presence of a chiral center at the propanoic acid moiety and the rotational freedom around single bonds suggest the existence of multiple conformational isomers for this compound. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structures. A potential energy surface scan for key dihedral angles would map out the energetic landscape of these conformational changes.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly detailed electronic description, molecular mechanics and dynamics are better suited for studying the conformational flexibility and behavior of molecules in different environments over time.

Conformational Analysis and Energy Landscapes

Molecular mechanics force fields could be employed to perform a more extensive conformational search than is typically feasible with quantum mechanics. This would involve systematically exploring the rotational space of the molecule's single bonds to generate a comprehensive map of possible conformations. The resulting energy landscape would highlight the low-energy valleys corresponding to stable conformers and the energy barriers separating them.

Solvent Effects on Molecular Conformation

Data Tables

Due to the absence of specific research data for this compound, the following tables are presented as illustrative examples of how such data would be organized if available from computational studies.

Table 1: Predicted Spectroscopic Data This table would typically contain the calculated spectroscopic properties of the molecule.

| Property | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Table 2: Relative Energies of Conformational Isomers This table would list the calculated relative energies of the different stable conformers of the molecule.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) (°) |

| Conformer A | Data not available | Data not available |

| Conformer B | Data not available | Data not available |

| Conformer C | Data not available | Data not available |

Ligand-Based and Structure-Based Computational Design Approaches

Pharmacophore Modeling and Hypotheses Generation

There are no published studies detailing the generation of pharmacophore models or hypotheses for this compound. Research on other isoxazole-containing molecules has utilized this approach to identify essential chemical features for biological activity, but these findings are not directly applicable to the specific dimethyl-substituted propanoic acid derivative. mdpi.com

Molecular Docking and Scoring Function Evaluation with Target Biomolecules (excluding in vivo applications)

No molecular docking studies involving this compound have been reported. While computational researchers frequently use docking to predict the binding orientation and affinity of ligands to protein targets, this specific compound has not been evaluated in such a context. researchgate.netresearchgate.netnih.gov Consequently, no data on its binding energies, interactions with amino acid residues of specific biomolecules (such as COX enzymes or Hsp90), or scoring function evaluations are available. researchgate.netnih.gov

Virtual Screening Methodologies for Related Chemical Scaffolds

Virtual screening campaigns have been successfully employed to identify novel, active isoxazole (B147169) derivatives for various therapeutic targets. nih.govresearchgate.net These computational methods screen large libraries of compounds to find potential hits. However, there is no information available that uses this compound as a query molecule or identifies it as a hit in such a screening process.

Mechanistic Studies of Molecular Interactions with Biological Macromolecules in Vitro Focus

Exploration of Molecular Targets and Binding Mechanisms

Enzyme Binding and Inhibition Kinetics (In Vitro)

No published studies detailing the interaction of 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid with any specific enzymes, including data on inhibition constants (Kᵢ), IC₅₀ values, or mechanisms of action, were found.

Receptor Interaction and Allosteric Modulation Studies (In Vitro)

There is no available research on the binding affinity, efficacy, or potential allosteric modulatory effects of this compound at any known biological receptors.

Nucleic Acid Recognition and Binding Investigations

No data from studies such as electrophoretic mobility shift assays, fluorescence quenching, or other biophysical techniques are available to characterize the potential interaction between this compound and DNA or RNA structures.

Biophysical Characterization of Compound-Target Interactions

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

No ITC data has been published for this compound. Consequently, there is no information on the thermodynamic parameters (enthalpy ΔH, entropy ΔS, and stoichiometry N) of its binding to any biological target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No SPR studies are available for this compound. As a result, the kinetic parameters of its association (kₐ) and dissociation (kₑ) rates with any macromolecular target are unknown, and its binding affinity (Kₐ) has not been determined by this method.

Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interactions

There are no publicly available studies that have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the interactions between this compound and any biological macromolecules. Such studies would be crucial in determining the binding mode, identifying the specific atoms of the compound involved in the interaction, and characterizing the conformational changes that may occur upon binding to a protein.

X-ray Crystallography of Compound-Biomolecule Complexes

Similarly, a review of crystallographic databases and scientific literature indicates that no X-ray crystal structures of this compound in complex with a biological macromolecule have been determined and deposited. X-ray crystallography would provide precise, high-resolution three-dimensional data on the binding orientation and the specific molecular contacts, such as hydrogen bonds and hydrophobic interactions, between the compound and its biological target.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement (In Vitro)

A critical component of understanding and optimizing the biological activity of a compound is the systematic study of its structure-activity relationships (SAR). However, for this compound, there is a lack of published research in the following key areas of SAR:

Systematic Exploration of Oxazole (B20620) Ring Substituents on Molecular Interactions

No studies have been found that systematically modify the substituents on the oxazole ring of this compound and measure the resulting effects on its molecular interactions with biological targets.

Impact of Propanoic Acid Side Chain Modifications on Binding Affinity

Research detailing the impact of modifying the propanoic acid side chain of this compound on its binding affinity to any biological macromolecule is not available. Such studies would involve altering the length, branching, or functional groups of the side chain to probe the requirements for optimal binding.

Stereochemical Influences on Molecular Recognition

The influence of stereochemistry on the molecular recognition of this compound has not been documented. As this compound contains a chiral center, the separation and independent biological evaluation of its enantiomers would be essential to understanding any stereospecific interactions with chiral biological targets like proteins and enzymes.

Advanced Topics and Future Research Directions in 2 Dimethyl 1,2 Oxazol 4 Yl Propanoic Acid Research

Development of Novel Analytical Probes Utilizing the Compound Scaffold

No literature was found describing the use of the 2-(3,5-dimethylisoxazol-4-yl)propanoic acid scaffold in the development of new analytical or imaging probes. Research in this area would involve modifying the core structure to incorporate fluorophores, affinity tags, or other reporter groups to detect specific analytes or biological events.

Chemical Biology Applications Beyond Direct Target Modulation

There is no available research on the application of this compound in chemical biology for purposes other than direct modulation of a biological target. Such applications could include its use as a tool compound for studying cellular pathways or as a component in activity-based protein profiling, but these have not been reported.

Exploring the Compound as a Synthetic Intermediate for Other Complex Molecules

While commercially available as a reagent, detailed studies showcasing its utility as a key intermediate in the synthesis of other complex, bioactive molecules or natural products are not present in the accessible literature. Research in this area would highlight its value in synthetic chemistry by documenting multi-step syntheses where it serves as a critical building block.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

No studies were identified that specifically apply artificial intelligence (AI) or machine learning (ML) models to the design, optimization, or prediction of properties for 2-(3,5-dimethylisoxazol-4-yl)propanoic acid or its derivatives. General applications of AI in drug discovery are widespread, but none focus on this particular compound. springernature.com

Unexplored Reactivity Profiles and Novel Transformations of the Compound

Dedicated studies on the reactivity of the isoxazole (B147169) ring or the propanoic acid chain within this specific molecule are absent. Future research could explore novel chemical transformations, such as ring-opening reactions, cycloadditions, or functional group interconversions, to expand its synthetic utility. While research exists on the reactivity of other heterocyclic systems like furans, this has not been extended to the target compound. mdpi.comnih.gov

Potential for Functional Material Science Applications (Excluding Biological Applications)

There is no evidence in the literature of investigations into the use of 2-(3,5-dimethylisoxazol-4-yl)propanoic acid in the field of material science. Potential, yet unexplored, applications could include its incorporation into polymers, liquid crystals, or other functional materials where the isoxazole moiety could impart specific electronic or physical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides or through oxazole ring formation. For example, refluxing in DMSO (as in ) under controlled conditions (18 hours at 100–120°C) followed by ice-water quenching and ethanol-water recrystallization achieves moderate yields (~65%). Yield optimization may involve adjusting solvent polarity, reaction time, and catalytic additives (e.g., acetic acid for acid-mediated cyclization). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC/MS : To detect impurities (e.g., regioisomers or unreacted intermediates, as seen in for related propanoic acids).

- NMR : ¹H and ¹³C NMR to confirm the oxazole ring (characteristic peaks at δ 6.5–7.5 ppm for oxazole protons) and propanoic acid moiety.

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., reports m.p. 141–143°C for a structurally similar triazole) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA-compliant practices ():

- Use fume hoods for synthesis steps involving volatile solvents.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Implement engineering controls (e.g., exhaust ventilation) if airborne concentrations exceed 1 mg/m³.

- Establish emergency showers/eye wash stations and decontamination protocols .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with glutamate receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-AMPA) in competitive binding studies with cortical neuron membranes ().

- Electrophysiology : Patch-clamp recordings in hippocampal slices to measure postsynaptic currents (e.g., mIPSCs) modulated by the compound ( ).

- Computational Docking : Model interactions with AMPA receptor subunits (GluA1-4) using software like AutoDock Vina to predict binding affinity .

Q. What strategies resolve contradictions in reported biological activities of oxazole-propanoic acid derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., dimethyl vs. methyl groups on the oxazole) and assay activity against isoforms (e.g., NMDA vs. AMPA receptors).

- Meta-Analysis : Cross-reference data from multiple assays (e.g., in vitro binding vs. in vivo efficacy) to identify context-dependent effects.

- Batch-to-Batch Purity Checks : Quantify impurities (e.g., via ’s impurity standards) that may skew bioactivity results .

Q. How does the compound’s structure influence its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP Measurement : Determine octanol-water partition coefficients (e.g., LogP ~2.2, as in ) to predict lipophilicity and BBB permeability.

- PAMPA-BBB Assay : Use artificial membrane permeability assays to model passive diffusion.

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What advanced techniques validate the compound’s role in epigenetic regulation or protein-protein interactions?

- Methodological Answer :

- ChIP-seq : Probe interactions with chromatin-modifying proteins (e.g., CBP/p300, as in ).

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to recombinant proteins (e.g., histone acetyltransferases).

- CRISPR/Cas9 Knockout Models : Assess phenotypic changes in cellular models lacking target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.